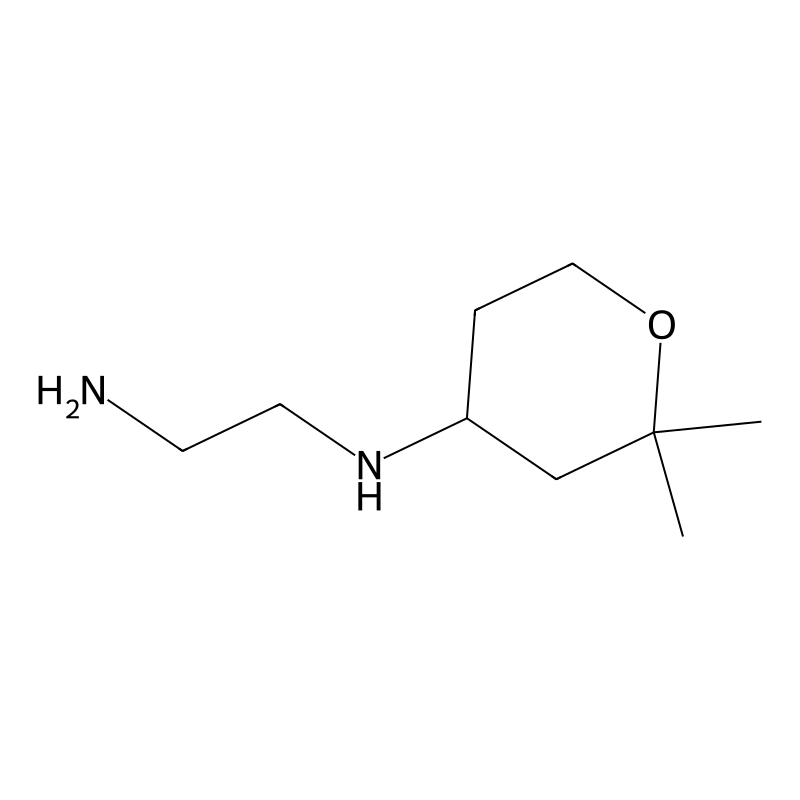N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Catalysis and Organic Synthesis
Specific Scientific Field:
Organic chemistry and catalysis.
Application Summary:
N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine serves as a ligand in transition metal-catalyzed reactions. Its chelating properties allow it to coordinate with metal centers, enhancing catalytic efficiency. Researchers have explored its use in asymmetric synthesis, C–C bond formation, and cross-coupling reactions.
Experimental Procedures:
- Ligand Synthesis:
Results and Outcomes:
N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula and a molecular weight of 172.27 g/mol. This compound contains a tetrahydro-2H-pyran moiety, which contributes to its structural and functional properties. The presence of two amine groups in its structure suggests potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and related fields .
- Reductive Amination: This process involves the reaction of carbonyl compounds with amines in the presence of reducing agents such as sodium borohydride. This reaction can lead to the formation of various derivatives by altering the carbonyl precursor .
- Oxidation: The amine groups can undergo oxidation to form imines or other nitrogen-containing compounds under suitable conditions .
These reactions highlight the compound's potential as a building block for synthesizing more complex molecules.
Synthesis of N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine can be achieved through several methodologies:
- Starting from Tetrahydropyran Derivatives: The synthesis may begin with commercially available tetrahydropyran derivatives, followed by amination processes.
- Reductive Amination: As mentioned earlier, this method involves reacting an appropriate aldehyde or ketone with the amine component in the presence of reducing agents to yield the desired product .
- Multi-step Synthesis: In some cases, multi-step synthetic routes involving protection-deprotection strategies may be necessary to achieve higher yields and purities.
N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine has potential applications in various fields:
- Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals.
- Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.
Interaction studies involving N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine could focus on its binding affinity with various biological targets. These studies typically employ techniques such as:
- Molecular Docking: To predict how the compound interacts at a molecular level with proteins or enzymes.
- In Vitro Assays: To evaluate its biological activity against specific pathogens or cell lines.
Such studies are crucial for understanding the therapeutic potential of this compound.
Several compounds exhibit structural similarities to N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Diaminopropane | Linear diamine | Simple structure; used in polymer synthesis |
| 3-Aminopiperidine | Pipedrine derivative | Exhibits different biological activities |
| 4-Aminobutanal | Shorter chain length | Potentially different reactivity patterns |
| 1-(Tetrahydrofuran)-N,N-diethylamine | Tetrahydrofuran ring | Different ring structure; unique solubility |
The uniqueness of N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine lies in its specific combination of a tetrahydropyran moiety with ethylene diamine functionality, which may confer distinct properties compared to these similar compounds.








